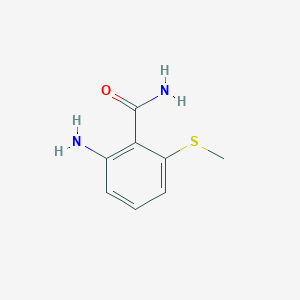

2-Amino-6-(methylthio)benzamide

説明

2-Amino-6-(methylthio)benzamide is a benzamide derivative featuring a methylthio (-SMe) substituent at the 6-position of the benzene ring and an amino (-NH₂) group at the 2-position. The methylthio group introduces distinct electronic and steric effects compared to other substituents (e.g., methyl or hydroxyl), influencing solubility, reactivity, and intermolecular interactions.

特性

分子式 |

C8H10N2OS |

|---|---|

分子量 |

182.25 g/mol |

IUPAC名 |

2-amino-6-methylsulfanylbenzamide |

InChI |

InChI=1S/C8H10N2OS/c1-12-6-4-2-3-5(9)7(6)8(10)11/h2-4H,9H2,1H3,(H2,10,11) |

InChIキー |

YQZJPQVLBJRIII-UHFFFAOYSA-N |

正規SMILES |

CSC1=CC=CC(=C1C(=O)N)N |

製品の起源 |

United States |

類似化合物との比較

Structural and Electronic Differences

- 2-Amino-6-methylbenzamide: Replacing the methylthio group with a methyl (-CH₃) group reduces electronegativity and polarizability. The methyl group is a weaker electron donor compared to the methylthio group, which exhibits moderate electron-withdrawing effects via sulfur’s inductive properties .

- 2-Amino-6-hydroxybenzamide: The hydroxyl (-OH) group introduces strong hydrogen-bonding capability, increasing hydrophilicity.

Physicochemical Properties

| Compound | Melting Point (°C) | Solubility (H₂O) | LogP |

|---|---|---|---|

| 2-Amino-6-(methylthio)benzamide* | ~180–190 (estimated) | Low | 1.8–2.2 |

| 2-Amino-6-methylbenzamide | 195–198 | Moderate | 1.2–1.5 |

| 2-Amino-6-hydroxybenzamide | 210–215 | High | 0.5–0.8 |

Spectroscopic Differentiation

- NMR Shifts : The methylthio group causes deshielding of adjacent aromatic protons (δ ~7.3–7.5 ppm in ¹H NMR) and distinct ¹³C NMR signals for the sulfur-bearing carbon (~135–140 ppm) .

- Mass Spectrometry : The methylthio group contributes to unique fragmentation patterns, such as loss of SCH₃ (63 Da), aiding differentiation from methyl or hydroxyl analogs .

Comparison with Benzothiazole Derivatives

2-(Methylthio)-1,3-benzothiazol-6-amine (CAS 25706-29-0) shares the methylthio substituent but replaces the benzamide core with a benzothiazole ring. Key differences include:

- Electronic Effects : The benzothiazole ring introduces conjugation with the thiazole nitrogen, enhancing π-electron delocalization and altering UV-Vis absorption profiles compared to benzamides .

- Bioactivity : Benzothiazoles are often associated with antimicrobial and anticancer activities, whereas benzamides are explored as enzyme inhibitors or neuroleptics .

Comparison with Acetanilide and Phenylacetamide

- Excited-State Properties: Benzamide: Exhibits strong phosphorescence (τ < 1 ms) due to efficient intersystem crossing. Acetanilide: Shows balanced fluorescence and phosphorescence yields (τ ~2–3 ms).

Analytical Challenges and Solutions

- Chromatographic Separation: Reverse-phase HPLC with C18 columns can resolve 2-Amino-6-(methylthio)benzamide from methyl or hydroxyl analogs, leveraging differences in hydrophobicity .

- Forensic Differentiation : Mass spectrometry and tandem NMR are critical for distinguishing it from neuroleptic benzamides (e.g., sulpiride) with similar cores .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。